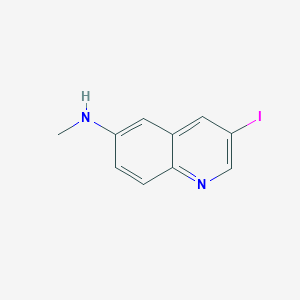

3-Iodo-N-methylquinolin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H9IN2 |

|---|---|

Molekulargewicht |

284.10 g/mol |

IUPAC-Name |

3-iodo-N-methylquinolin-6-amine |

InChI |

InChI=1S/C10H9IN2/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-6,12H,1H3 |

InChI-Schlüssel |

QFQIVALQMFSPSI-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC2=CC(=CN=C2C=C1)I |

Herkunft des Produkts |

United States |

Chemical Transformations and Reactivity of 3 Iodo N Methylquinolin 6 Amine

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position is a key reactive handle for the construction of more complex molecules. The high reactivity of aryl iodides in oxidative addition to transition metal catalysts makes this position ideal for a range of cross-coupling reactions.

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and aryl iodides are among the most reactive coupling partners. For 3-Iodo-N-methylquinolin-6-amine, these reactions provide a powerful tool for introducing a wide variety of substituents at the C3 position.

The Sonogashira reaction , which couples terminal alkynes with aryl halides, is a prime example. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, would enable the introduction of various alkynyl moieties at the C3 position of this compound. The general conditions for such a transformation often involve catalysts like Pd(PPh₃)₂Cl₂ and CuI in a solvent such as triethylamine or DMF.

The Heck reaction offers a pathway to introduce alkenyl groups by coupling the aryl iodide with an alkene. This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. The presence of a base is crucial for the regeneration of the active catalyst. The reaction of this compound with various alkenes would yield 3-alkenyl-N-methylquinolin-6-amines, which are valuable intermediates for further synthetic elaborations.

The Suzuki-Miyaura reaction , one of the most widely used cross-coupling methods, facilitates the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester. This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. The application of the Suzuki-Miyaura coupling to this compound would allow for the introduction of diverse aryl, heteroaryl, and even alkyl groups at the C3 position, significantly expanding the accessible chemical space.

A representative table of expected products from these palladium-catalyzed reactions is shown below:

| Reaction | Coupling Partner | Expected Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Alkynyl-N-methylquinolin-6-amine |

| Heck | Alkene (CH₂=CHR) | 3-Alkenyl-N-methylquinolin-6-amine |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | 3-Aryl/Alkyl-N-methylquinolin-6-amine |

While palladium catalysis is dominant, copper-mediated reactions also offer valuable strategies for the functionalization of aryl iodides. The Ullmann condensation, for instance, is a classic copper-catalyzed reaction for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. In the context of this compound, a copper-catalyzed reaction with an amine, alcohol, or thiol could potentially introduce a new substituent at the C3 position. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

Beyond palladium and copper, other transition metals can also be employed to catalyze the diversification of aryl iodides. For instance, nickel and iron catalysts have gained attention as more earth-abundant and cost-effective alternatives for certain cross-coupling reactions. While less common than palladium, these metals could potentially mediate reactions such as Suzuki-Miyaura or Kumada couplings with this compound.

Transformations Involving the N-Methylamino Group at C6

The secondary amine functionality at the C6 position provides another avenue for the chemical modification of this compound. This group can undergo a variety of reactions typical of secondary amines, and its electronic properties can influence the reactivity of the quinoline (B57606) ring.

The N-methylamino group can be readily derivatized to introduce a range of functional groups, which can modulate the biological activity and physicochemical properties of the molecule.

N-Alkylation and N-Acylation: The nitrogen atom of the N-methylamino group is nucleophilic and can participate in N-alkylation reactions with alkyl halides or other electrophilic alkylating agents. Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding amides. These reactions provide a straightforward method to introduce a variety of substituents on the nitrogen atom.

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates would lead to the formation of ureas and thioureas, respectively. These functional groups are known to be important pharmacophores in many biologically active compounds.

Sulfonamide Formation: The N-methylamino group can also react with sulfonyl chlorides to form sulfonamides, another important functional group in medicinal chemistry.

A summary of potential derivatizations of the N-methylamino group is presented in the table below:

| Reagent | Functional Group Introduced | Product Class |

| Alkyl Halide (R-X) | Alkyl (R) | Tertiary Amine |

| Acyl Chloride (RCOCl) | Acyl (RCO) | Amide |

| Isocyanate (R-N=C=O) | Carbamoyl (RNHCO) | Urea |

| Isothiocyanate (R-N=C=S) | Thiocarbamoyl (RNHCS) | Thiourea |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonyl (RSO₂) | Sulfonamide |

The N-methylamino group is an electron-donating group, which can influence the regioselectivity of further electrophilic substitution reactions on the quinoline ring. As an activating group, it would be expected to direct incoming electrophiles to the ortho and para positions relative to its location at C6. In the case of the quinoline ring system, this would correspond to the C5 and C7 positions. This directing effect could be exploited for the introduction of additional substituents on the benzene portion of the quinoline scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline Ring System

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition often met by the presence of electron-withdrawing groups. masterorganicchemistry.com The pyridine ring of the quinoline system is inherently more electron-deficient than the benzene ring, making it more susceptible to nucleophilic attack.

In the case of this compound, the iodine atom at the 3-position can potentially act as a leaving group. However, the success of an SNAr reaction at this position would be influenced by several factors. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. youtube.comresearchgate.net

For this compound, a nucleophilic attack would likely be directed at the pyridine ring. The inherent electron-deficient nature of the pyridine ring in quinoline makes it a target for nucleophiles. wikipedia.org The substitution of the iodo group at the 3-position would depend on the reaction conditions and the nature of the incoming nucleophile. Strong nucleophiles and potentially high temperatures would likely be required.

A survey of related literature on halo-substituted quinolines indicates that SNAr reactions are feasible. For instance, 4-chloroquinolines are known to react with various amines to form 4-aminoquinolines, a reaction that proceeds via an SNAr mechanism. nih.gov While the 3-position is generally less reactive than the 2- and 4-positions in quinolines towards nucleophilic attack, reactions can be driven to completion under appropriate conditions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product | Reaction Conditions (Predicted) |

| Ammonia | 3-Amino-N-methylquinolin-6-amine | High temperature, pressure, possibly in the presence of a copper catalyst. |

| Methoxide | 3-Methoxy-N-methylquinolin-6-amine | Strong base (e.g., NaOMe) in a polar aprotic solvent like DMSO or DMF at elevated temperatures. |

| Thiophenoxide | N-methyl-3-(phenylthio)quinolin-6-amine | Thiophenol and a base (e.g., K2CO3) in a polar aprotic solvent. |

Note: The conditions presented are hypothetical and based on general principles of SNAr reactions on related heterocyclic systems.

Hydrogenation and Reduction Strategies for the Quinoline Nucleus

The quinoline ring system can be fully or partially reduced through various hydrogenation strategies. The reduction can occur on the pyridine ring, the benzene ring, or both, depending on the catalyst, solvent, and reaction conditions. The substituents on the quinoline ring play a crucial role in directing the regioselectivity of the hydrogenation.

For this compound, catalytic hydrogenation would likely lead to the reduction of the pyridine ring to afford the corresponding 1,2,3,4-tetrahydroquinoline derivative. This is a common outcome for the hydrogenation of substituted quinolines. fudan.edu.cnrsc.org A variety of catalysts, including platinum, palladium, rhodium, and ruthenium-based systems, are effective for this transformation. pku.edu.cnresearchgate.net Gold nanoparticles supported on titanium dioxide have also been reported as effective catalysts for the chemoselective hydrogenation of functionalized quinolines. fudan.edu.cnnih.gov

The presence of the iodine atom at the 3-position introduces the possibility of dehalogenation during the hydrogenation process. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) in the presence of a base is a common method for the reductive removal of aryl halides. Therefore, controlling the reaction conditions would be critical to achieve selective hydrogenation of the quinoline ring without cleaving the C-I bond. Milder conditions, such as lower hydrogen pressure and temperature, might favor the preservation of the iodo substituent.

Alternatively, non-catalytic reduction methods could be employed. For instance, reduction with tin and hydrochloric acid (a classic method for reducing nitro groups) could potentially reduce the pyridine ring, although the conditions are harsh and might affect the iodo substituent. More modern methods, such as transfer hydrogenation using reagents like ammonium formate or isopropanol in the presence of a catalyst, can offer milder reaction conditions and potentially better selectivity. A metal-free approach using iodine as a catalyst and a hydroborane as the reducing agent has also been described for the reduction of quinolines. rsc.org

Table 2: Potential Hydrogenation and Reduction Products of this compound

| Reagents and Conditions | Major Product |

| H₂, Pd/C, Ethanol | 3-Iodo-N-methyl-1,2,3,4-tetrahydroquinolin-6-amine (under controlled conditions) or N-methyl-1,2,3,4-tetrahydroquinolin-6-amine (dehalogenation) |

| H₂, PtO₂, Acetic Acid | 3-Iodo-N-methyl-1,2,3,4-tetrahydroquinolin-6-amine |

| NaBH₄, Lewis Acid | N-methyl-1,2,3,4-tetrahydroquinolin-6-amine (potential for dehalogenation) |

| Transfer Hydrogenation (e.g., HCOOH, Et₃N, Ru-catalyst) | 3-Iodo-N-methyl-1,2,3,4-tetrahydroquinolin-6-amine |

Note: The product outcomes are predictions based on the known reactivity of substituted quinolines under various reduction conditions.

Spectroscopic and Structural Elucidation of 3 Iodo N Methylquinolin 6 Amine and Its Analogs

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The molecular structure of 3-Iodo-N-methylquinolin-6-amine is unequivocally established through a combination of advanced spectroscopic techniques. Each method provides unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from closely related analogs and the fundamental principles of NMR.

For instance, in the ¹H NMR spectrum, the protons on the quinoline (B57606) ring system would exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm). The presence of the iodine atom at the C3 position is expected to deshield the adjacent protons, causing them to appear at a downfield chemical shift. The N-methyl group would present as a singlet, likely in the δ 2.8-3.0 ppm region, and the amine proton (N-H) would appear as a broad singlet. rsc.org The exact position of the N-H signal can be concentration-dependent and may be confirmed by D₂O exchange. libretexts.org

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the iodine (C3) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Aromatic carbons would resonate in the δ 110-150 ppm range. The N-methyl carbon would appear upfield, typically around δ 30-31 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general spectroscopic principles)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.5 - 9.0 | s |

| H4 | 8.0 - 8.5 | s |

| H5 | 7.5 - 8.0 | d |

| H7 | 7.0 - 7.5 | dd |

| H8 | 7.8 - 8.2 | d |

| N-H | 3.5 - 4.5 | br s |

| N-CH₃ | 2.8 - 3.0 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general spectroscopic principles)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 150 - 155 |

| C3 | 90 - 95 |

| C4 | 145 - 150 |

| C4a | 125 - 130 |

| C5 | 120 - 125 |

| C6 | 140 - 145 |

| C7 | 115 - 120 |

| C8 | 128 - 132 |

| C8a | 148 - 152 |

| N-CH₃ | 30 - 31 |

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. For a molecule with an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, according to the nitrogen rule. libretexts.org High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of the related compound 3-iodo-6-nitroquinoline (B2823073) is 300.9474, with the found value being 300.9471. rsc.org

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. A weak to medium intensity band in the region of 3350-3310 cm⁻¹ would be indicative of the N-H stretch of the secondary amine. orgchemboulder.com The C-N stretching vibration for the aromatic amine is expected to appear as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1650-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on general spectroscopic principles)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3350 - 3310 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (methyl) | Stretch | 2950 - 2850 |

| C=C, C=N (aromatic ring) | Stretch | 1650 - 1450 |

| C-N (aromatic amine) | Stretch | 1335 - 1250 |

| N-H | Wag | 910 - 665 |

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction offers the most definitive proof of the three-dimensional arrangement of atoms in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the planar quinoline ring system and the geometry around the nitrogen atom of the N-methylamino group.

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as bismuth(III) complexes with thione-type ligands, demonstrates the power of this technique in elucidating complex coordination and solid-state packing. mdpi.com A successful crystallographic analysis of the title compound would provide invaluable data on intermolecular interactions, such as hydrogen bonding involving the amine proton and potential π-π stacking of the quinoline rings, which govern the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table is hypothetical and serves as an example of the data obtained from X-ray crystallography)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

Chromatographic and Separation Techniques for Isolation and Purity Assessment

The isolation and purification of this compound from a reaction mixture are critical to obtaining a sample of sufficient purity for accurate spectroscopic analysis and further applications. Column chromatography is a standard and effective method for this purpose.

In a typical procedure, the crude product would be dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, would be used to elute the components of the mixture. rsc.org The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel) and their solubility in the mobile phase. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) can be employed for both analytical purity assessment and preparative purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, would be suitable for analyzing the purity of this compound. The retention time and the peak area in the chromatogram provide information about the identity and the relative amount of the compound in a sample.

Advanced Research Applications and Future Directions for 3 Iodo N Methylquinolin 6 Amine

Development as a Versatile Synthetic Building Block in Organic Chemistry

The synthetic utility of 3-Iodo-N-methylquinolin-6-amine is rooted in the reactivity of its key functional groups. The iodine atom at the C3 position is a particularly valuable handle for introducing molecular complexity.

Iodinated quinolines are well-established as important building blocks in organic synthesis. nih.govrsc.org The carbon-iodine bond at the C3 position of the quinoline (B57606) ring is amenable to a variety of cross-coupling reactions. Methodologies for the regioselective iodination of quinolines at this position have been developed, highlighting the accessibility of such precursors. nih.govrsc.org This C3-iodo moiety can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of a wide range of aryl, vinyl, and alkynyl groups, respectively.

Furthermore, the amino group at the 6-position offers another site for synthetic modification. It can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions. The synthesis of various 6-aminoquinoline (B144246) derivatives has been explored for use in drug design. researchgate.net The presence of both the iodo and the N-methylamino groups provides orthogonal reactivity, enabling sequential and selective modifications at different positions of the quinoline core. This dual functionality makes this compound a promising platform for generating libraries of complex quinoline derivatives for screening in various applications.

Exploration in Medicinal Chemistry and Drug Discovery

The quinoline nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, most notably antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). rsc.orgnih.gov The specific substitution pattern of this compound suggests its potential as a valuable scaffold in drug discovery.

Scaffold for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. This compound is an ideal starting point for such studies.

The amino group at the 6-position is a known pharmacophore in various bioactive molecules, including antimalarial agents. clockss.orgguidechem.comdrugbank.com SAR studies on 4-aminoquinolines have demonstrated that modifications of the amino side chain and substituents on the quinoline ring significantly impact antimalarial activity. nih.gov For instance, studies have shown that 7-iodo and 7-bromo-4-aminoquinolines exhibit potent activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov This suggests that the nature of the halogen atom and its position can profoundly influence biological efficacy.

By systematically modifying the N-methylamino group at the 6-position (e.g., varying the alkyl chain length or introducing different functional groups) and exploring various substitutions at the 3-position via the versatile iodine handle, researchers can generate a focused library of compounds. This library would allow for a detailed investigation of how steric and electronic properties at these positions influence target binding and biological activity. Such SAR studies are crucial for developing novel therapeutic agents with improved potency and selectivity. nih.gov

Potential in the Development of Bioactive Agents (e.g., Antimicrobial, Antifungal, Antimalarial Activity)

The inherent biological activity of the quinoline scaffold, combined with the specific functionalities of this compound, points towards its potential as a precursor for various bioactive agents.

Antimicrobial and Antifungal Activity: Quinoline derivatives are known to possess a broad spectrum of antimicrobial and antifungal properties. nih.gov The introduction of iodine into organic molecules has been shown to enhance antimicrobial activity. mdpi.comnih.gov For example, a study on various quinoline derivatives revealed that 4-hydroxy-3-iodo-quinol-2-one exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, certain 5,7-dihalo-2-methyl-8-quinolinols have demonstrated high fungitoxicity. nih.gov Inspired by the natural antifungal properties of quinine, various synthetic quinoline derivatives have been developed and shown to be effective against phytopathogenic fungi. acs.orgacs.org Given these precedents, this compound and its derivatives represent a promising area for the discovery of new antimicrobial and antifungal agents. nih.govmdpi.commdpi.com

Antimalarial Activity: The aminoquinoline core is central to many antimalarial drugs. wikipedia.org Both 4-aminoquinolines (like chloroquine) and 8-aminoquinolines (like primaquine) are important classes of antimalarials. nih.govwikipedia.org 6-aminoquinoline derivatives have also been investigated as potential antimalarial agents. clockss.org The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic options. researchgate.net Research has shown that certain 7-substituted 4-aminoquinolines, including iodo-derivatives, are effective against resistant strains. nih.gov The structural features of this compound, particularly the 6-amino group, make it a relevant scaffold for the design and synthesis of novel antimalarial candidates. medscape.com

Chemical Probes and Labeling Agents (e.g., Fluorophore Applications)

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. crimsonpublishers.com Quinoline-based compounds are attractive as fluorophores due to their inherent fluorescence, relatively small size, and the ability of the ring nitrogen to coordinate with metal ions, often leading to enhanced fluorescence. crimsonpublishers.comnih.gov

The development of quinoline-based fluorescent probes has seen significant advances, with applications in bio-imaging becoming increasingly sophisticated. crimsonpublishers.comresearchgate.net The photophysical properties of quinoline fluorophores can be tuned by altering the substituents on the ring. The N-methylamino group at the 6-position of this compound is an electron-donating group, which is a common feature in many fluorescent molecules that can lead to desirable properties like intramolecular charge transfer (ICT). The iodine atom, a heavy atom, could potentially induce phosphorescence or be utilized in the development of ratiometric probes or sensors.

Furthermore, the versatile synthetic handles on this compound allow for the attachment of targeting moieties or other reporter groups. This makes it a promising platform for creating customized chemical probes for specific biological targets or for sensing particular ions or molecules within a cellular environment. nih.govacs.org

Emerging Applications in Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound also suggest its potential utility in the fields of material science and supramolecular chemistry.

The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used as a tool for the rational design of crystal structures and supramolecular assemblies. nih.gov Halogen bonds between an electrophilic region on the iodine atom and a Lewis basic site (like the nitrogen of another quinoline molecule) can direct the self-assembly of molecules into well-defined architectures such as one-dimensional chains or more complex networks. nih.gov The interplay between halogen bonding from the iodine and hydrogen bonding from the amino group could lead to the formation of novel supramolecular structures.

Quinoline derivatives are also being explored for their applications in organic electronics. For instance, some quinoline-based molecules have been investigated as materials for organic light-emitting diodes (OLEDs). acs.org The ability to tune the electronic properties of this compound through chemical modification makes it a candidate for further exploration in the development of new functional materials. nih.gov

Computational and Theoretical Studies on Reactivity, Selectivity, and Electronic Properties

Computational and theoretical chemistry provide powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and the design of new functional compounds.

Density Functional Theory (DFT) and other ab initio methods can be employed to study the electronic structure of this compound. rsc.org Such studies can provide insights into its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its photophysical properties and its behavior in electronic devices. nih.gov

Theoretical calculations can also be used to predict the reactivity of the different positions on the quinoline ring, aiding in the design of selective synthetic transformations. For example, computational studies can help to understand the regioselectivity of electrophilic substitution reactions or the relative ease of different cross-coupling reactions at the C3-iodine position. Furthermore, molecular modeling can be used to simulate the interaction of this compound and its derivatives with biological targets, such as enzymes or receptors, providing a rational basis for its exploration in medicinal chemistry. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-N-methylquinolin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized quinoline core. A two-step approach is common:

Quinoline Functionalization : Introduce the methylamine group at the 6th position via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis (e.g., Pd/C, DMF, 80–100°C) .

Iodination : Electrophilic iodination at the 3rd position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C. Yields (60–85%) depend on the steric hindrance and electron density of the quinoline ring .

- Critical Parameters : Catalyst loading (5–10 mol% Pd), reaction time (12–24 hrs), and iodine source purity.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : NMR detects aromatic protons (δ 7.2–8.5 ppm) and the N-methyl group (singlet at δ 3.1–3.3 ppm). NMR confirms iodine’s deshielding effect on C3 (δ 90–100 ppm) .

- HRMS : Use ESI+ mode to verify the molecular ion peak (expected m/z for : 316.9974) .

- HPLC : Reverse-phase C18 columns (MeCN/HO with 0.1% TFA) assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can contradictory data on iodination efficiency (e.g., variable yields in different solvents) be systematically resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (DMF vs. DCM), iodine sources (NIS vs. ICl), and temperatures (0°C vs. RT) in a factorial design to identify interactions. For example, DMF may enhance solubility but promote side reactions at higher temperatures .

- Mechanistic Probes : Use NMR to track iodine incorporation kinetics. Computational studies (DFT) can model electron density at C3 to predict reactivity .

- Case Study : A 2025 study found that NIS in DCM at 0°C minimized byproducts (e.g., di-iodination) compared to ICl in DMF .

Q. What strategies improve the solubility and bioavailability of this compound for in vitro biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .

- Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts. Monitor stability via pH-dependent UV-Vis spectroscopy (λ~270 nm) .

- Prodrug Approach : Introduce hydrolyzable groups (e.g., acetyl) at the amine to increase membrane permeability, followed by enzymatic cleavage in cells .

Q. How can researchers elucidate the role of iodine in modulating biological activity (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with Br, Cl, or H at C3 and compare IC values in cytotoxicity assays (e.g., MTT on HeLa cells) .

- Halogen Bonding Studies : Use X-ray crystallography to identify interactions between iodine and target proteins (e.g., kinase ATP-binding pockets). MD simulations can quantify bond strength .

- Metabolic Stability : Incubate with liver microsomes to assess iodine’s impact on oxidative metabolism (LC-MS/MS monitoring) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HepG2), passage numbers, and assay protocols (e.g., 48-hr incubation for MTT).

- Control for Purity : Confirm compound integrity via HPLC before testing. Impurities (e.g., de-iodinated byproducts) may skew results .

- Meta-Analysis : Compare data across ≥3 independent studies. A 2024 review noted that iodine’s electron-withdrawing effect enhances activity against Gram-positive bacteria but reduces it in anaerobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.